2-[(Dimethylamino)methyl]pyrimidin-5-amine
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Overview
Description
2-[(Dimethylamino)methyl]pyrimidin-5-amine is a chemical compound with the molecular formula C7H12N4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]pyrimidin-5-amine typically involves the reaction of 5-aminopyrimidine with formaldehyde and dimethylamine. The process can be summarized as follows:
Starting Materials: 5-aminopyrimidine, formaldehyde, and dimethylamine.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at a controlled temperature.
Procedure: The 5-aminopyrimidine is first dissolved in water, followed by the addition of formaldehyde and dimethylamine. The mixture is then stirred and heated to facilitate the reaction, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated reactors and precise temperature control ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methyl]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different substituents replacing the dimethylamino group.
Scientific Research Applications
2-[(Dimethylamino)methyl]pyrimidin-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]pyrimidin-5-amine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Dimethylamino)methyl]pyridine-5-amine
- 2-[(Dimethylamino)methyl]pyrimidine-4-amine
- 2-[(Dimethylamino)methyl]pyrimidine-6-amine
Uniqueness
2-[(Dimethylamino)methyl]pyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C7H12N4 |
---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]pyrimidin-5-amine |
InChI |
InChI=1S/C7H12N4/c1-11(2)5-7-9-3-6(8)4-10-7/h3-4H,5,8H2,1-2H3 |
InChI Key |
MJWBDVDCZLZLAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NC=C(C=N1)N |
Origin of Product |
United States |
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